molecular formula C23H17N5O4S B12202081 5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

Cat. No.: B12202081
M. Wt: 459.5 g/mol
InChI Key: DLOKLGSTWBJFIU-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide typically involves multi-step reactions that include the formation of each heterocyclic ring followed by their coupling. Common reagents used in these reactions include sodium dichloroisocyanurate (SDCI) for oxidation and various amines for the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like SDCI.

    Reduction: Typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents like SDCI, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The heterocyclic rings can participate in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide apart is its combination of three different heterocyclic rings, which can impart unique chemical and biological properties

Properties

Molecular Formula

C23H17N5O4S

Molecular Weight

459.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H17N5O4S/c1-13-19(22-25-20(28-32-22)15-6-4-3-5-7-15)33-23(24-13)26-21(29)17-12-18(31-27-17)14-8-10-16(30-2)11-9-14/h3-12H,1-2H3,(H,24,26,29)

InChI Key

DLOKLGSTWBJFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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